molecular formula C15H20O3 B7907632 Isopentyl 4-methoxycinnamate

Isopentyl 4-methoxycinnamate

Cat. No.: B7907632
M. Wt: 248.32 g/mol
InChI Key: UBNYRXMKIIGMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopentyl 4-methoxycinnamate, also known as isoamyl p-methoxycinnamate, is an organic compound with the molecular formula C15H20O3. It is commonly used as a UV filter in sunscreens and other personal care products due to its ability to absorb ultraviolet radiation.

Scientific Research Applications

Isopentyl 4-methoxycinnamate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential effects on skin cells and its role in protecting against UV-induced damage.

    Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.

    Industry: Widely used in the formulation of sunscreens, lotions, and other personal care products due to its UV-absorbing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl 4-methoxycinnamate typically involves the esterification of 3-(4-methoxyphenyl)-2-propenoic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the ester product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent quality control measures are essential to meet regulatory standards for cosmetic and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Isopentyl 4-methoxycinnamate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary or secondary alcohols.

    Substitution: Products include halogenated or nitrated aromatic compounds.

Mechanism of Action

The primary mechanism of action of Isopentyl 4-methoxycinnamate is its ability to absorb ultraviolet radiation. The compound absorbs UVB radiation (280-320 nm) and converts it into less harmful energy, thereby protecting the skin from UV-induced damage. The methoxy group on the aromatic ring enhances its UV-absorbing properties by stabilizing the excited state of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl p-methoxycinnamate: Similar in structure but with a methyl ester group instead of a 3-methylbutyl ester group.

    Ethyl p-methoxycinnamate: Similar in structure but with an ethyl ester group.

    Butyl p-methoxycinnamate: Similar in structure but with a butyl ester group.

Uniqueness

Isopentyl 4-methoxycinnamate is unique due to its specific ester group, which provides distinct physical and chemical properties. The 3-methylbutyl ester group enhances its solubility in organic solvents and its compatibility with various formulation ingredients, making it particularly suitable for use in sunscreens and other personal care products.

Properties

IUPAC Name

3-methylbutyl 3-(4-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNYRXMKIIGMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046055
Record name Amiloxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71617-10-2
Record name Isoamyl p-methoxycinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71617-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiloxate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopentyl 4-methoxycinnamate
Reactant of Route 2
Reactant of Route 2
Isopentyl 4-methoxycinnamate
Reactant of Route 3
Reactant of Route 3
Isopentyl 4-methoxycinnamate
Reactant of Route 4
Reactant of Route 4
Isopentyl 4-methoxycinnamate
Reactant of Route 5
Reactant of Route 5
Isopentyl 4-methoxycinnamate
Reactant of Route 6
Reactant of Route 6
Isopentyl 4-methoxycinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.